molecular formula C16H11N3 B4482389 4-(Quinolin-4-ylamino)benzonitrile

4-(Quinolin-4-ylamino)benzonitrile

Cat. No.: B4482389
M. Wt: 245.28 g/mol
InChI Key: CJBONXLCGWOZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinolin-4-ylamino)benzonitrile is a compound that features a quinoline moiety attached to a benzonitrile group via an amino linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-4-ylamino)benzonitrile typically involves the reaction of 4-aminoquinoline with benzonitrile derivatives. One common method is the Buchwald-Hartwig amination, where 4-aminoquinoline reacts with a halogenated benzonitrile in the presence of a palladium catalyst and a base . The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium tert-butoxide

    Solvent: Toluene or dimethylformamide

    Temperature: 80-120°C

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-4-ylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: 4-(Quinolin-4-ylamino)benzylamine

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

4-(Quinolin-4-ylamino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Quinolin-4-ylamino)benzonitrile involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit enzymes involved in cell proliferation. In antiviral applications, it can interfere with viral replication by targeting viral enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-4-ylamino)benzonitrile is unique due to its specific structure, which combines the quinoline and benzonitrile moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(quinolin-4-ylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c17-11-12-5-7-13(8-6-12)19-16-9-10-18-15-4-2-1-3-14(15)16/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBONXLCGWOZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Quinolin-4-ylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Quinolin-4-ylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Quinolin-4-ylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(Quinolin-4-ylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Quinolin-4-ylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Quinolin-4-ylamino)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.